1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol
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Overview
Description
1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by methylation reactions to introduce the methyl groups at the desired positions. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in the substitution pattern.
1,3-Dioxolane-4-methanol: Similar core structure but lacks the cyclohexane ring and additional methyl groups.
Uniqueness
1,4-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both the cyclohexane ring and dioxolane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
63308-96-3 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1,4-dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O3/c1-10(12(3)14-8-9-15-12)4-6-11(2,13)7-5-10/h13H,4-9H2,1-3H3 |
InChI Key |
PDIIMRGZVXEFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)O)C2(OCCO2)C |
Origin of Product |
United States |
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